molecular formula C12H18O5 B15161710 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- CAS No. 654673-83-3

1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)-

Cat. No.: B15161710
CAS No.: 654673-83-3
M. Wt: 242.27 g/mol
InChI Key: DWERXIZFYJOZJS-VIFPVBQESA-N
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Description

1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is an organic compound with the molecular formula C12H18O5. It is a derivative of cyclopentanedicarboxylic acid, featuring a formyl group and two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- typically involves the esterification of 1,1-cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst. The formyl group can be introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1,1-Cyclopentanedicarboxylic acid, 2-carboxylic acid, diethyl ester.

    Reduction: 1,1-Cyclopentanedicarboxylic acid, 2-hydroxymethyl-, diethyl ester.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release the corresponding acids. These reactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

654673-83-3

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl (2R)-2-formylcyclopentane-1,1-dicarboxylate

InChI

InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-6-9(12)8-13/h8-9H,3-7H2,1-2H3/t9-/m0/s1

InChI Key

DWERXIZFYJOZJS-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C1(CCC[C@H]1C=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(CCCC1C=O)C(=O)OCC

Origin of Product

United States

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